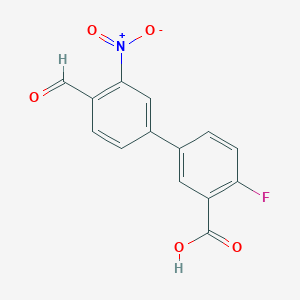

2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid

Vue d'ensemble

Description

2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid is an organic compound with the molecular formula C14H8FNO5. This compound is characterized by the presence of a fluorine atom, a formyl group, and a nitro group attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-fluorobenzoic acid followed by formylation. The nitration process introduces the nitro group, while the formylation step adds the formyl group to the aromatic ring. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and formylating agents such as formic acid or formyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and formylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and controlled reaction environments helps in achieving high efficiency and minimizing by-products .

Analyse Des Réactions Chimiques

Hydrazone Formation via Aldehyde Condensation

The formyl group (-CHO) at the 4-position of the nitrophenyl ring undergoes condensation reactions with hydrazines to form hydrazones. This reaction is critical for generating antimicrobial agents and coordination complexes:

-

Reaction Conditions :

-

Example Product :

-

4-[4-[(E)-[(2,5-Difluorophenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid :

-

Esterification and Amidation of the Carboxylic Acid

The benzoic acid moiety participates in esterification or amidation reactions, enhancing bioavailability or enabling polymer conjugation:

-

Esterification :

-

Amidation :

-

Reagents: Amines (e.g., 2-methyl-6-ethylaniline) with coupling agents like bromoacetyl bromide.

-

Example : Synthesis of 2-bromo-N-(2-methyl-6-ethylphenyl)acetamide :

-

Nucleophilic Aromatic Substitution (SNAr) at the Nitro Group

The electron-withdrawing nitro group (-NO₂) activates the aromatic ring for SNAr reactions, though direct evidence for this compound is limited. Analogous systems suggest:

-

Fluorine Displacement :

Reduction of the Nitro Group

The nitro group can be reduced to an amine (-NH₂), though no direct studies exist for this compound. Comparable reductions in fluoronitrobenzoic acids typically use:

-

Catalytic Hydrogenation : H₂ gas with Pd/C or Raney Ni.

-

Chemical Reduction : SnCl₂/HCl or Fe/HCl.

-

Potential product: 2-Fluoro-5-(4-formyl-3-aminophenyl)benzoic acid , a precursor for azo dyes or peptidomimetics .

Coordination Chemistry with Metal Ions

The carboxylic acid and hydrazone groups enable metal chelation, forming complexes with antimicrobial or catalytic properties:

-

Reported Complexes :

Table 1: Key Reaction Pathways and Experimental Data

Photochemical and Thermal Stability

-

Nitro Group Stability : The nitro group may undergo photodegradation under UV light, forming reactive intermediates (e.g., nitroxide radicals) .

-

Thermal Decomposition : DSC analysis of related nitrobenzoic acids shows exothermic peaks near 200–250°C, indicating decomposition .

This compound’s multifunctional architecture positions it as a versatile scaffold for drug discovery and materials science. Further studies on SNAr reactivity and catalytic applications are warranted.

Applications De Recherche Scientifique

Organic Synthesis

2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid is primarily used as a building block for the synthesis of more complex organic molecules. Its versatility is evident in various synthetic routes, including the Suzuki–Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds essential for creating intricate molecular architectures.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of this compound. For instance, compounds with similar structures have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 1.56 μg/mL, indicating potent antibacterial activity .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| N-Benzyl-N-phenyl derivative | S. aureus | 6.25 |

| N,N-Diphenyl derivative | B. subtilis | 3.125 |

| This compound | MRSA | 1.56 |

| Bischloro derivative | Drug-resistant S. aureus | 3.125 |

These compounds often exhibit bactericidal effects by disrupting bacterial cell membranes and inhibiting biofilm formation.

Anticancer Activity

The compound also demonstrates potential as an anticancer agent. Derivatives containing nitro groups can inhibit the growth of various cancer cell lines through mechanisms such as DNA alkylation and inhibition of topoisomerase activity. The eIF4E inhibition pathway has been identified as a target for cancer therapy, with compounds like this showing promise in suppressing tumor growth.

Biochemical Probes

In biological research, this compound is utilized as a probe in biochemical assays to study enzyme interactions. The ability of the compound to interact with biological targets makes it valuable for elucidating mechanisms of action within cellular systems.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various derivatives of this compound against ESKAPE pathogens. The results indicated that certain derivatives exhibited significant activity against resistant strains, reinforcing the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound's derivatives in inhibiting breast cancer cell proliferation. The study demonstrated that specific derivatives could effectively suppress tumor growth through targeted mechanisms involving DNA interaction and enzyme inhibition.

Mécanisme D'action

The mechanism of action of 2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitro group can undergo reduction to form reactive intermediates. These functional groups enable the compound to interact with enzymes and other proteins, influencing biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoro-5-nitrobenzoic acid: Lacks the formyl group but shares the fluorine and nitro functionalities.

4-Formyl-3-nitrobenzoic acid: Lacks the fluorine atom but has the formyl and nitro groups.

2-Fluoro-4-formylbenzoic acid: Similar structure but different positioning of the nitro group

Uniqueness

Activité Biologique

2-Fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the existing research on its biological activity, including synthesis methods, antimicrobial properties, and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 289.22 g/mol

- Boiling Point : Approximately 521.0 °C

- Density : 1.483 g/cm³

Synthesis Methods

The synthesis of this compound typically involves nucleophilic fluorination and other organic reactions. Research indicates that the introduction of substituents can significantly affect the yield and biological activity of the resultant compounds. For instance, the use of 1-arylbenziodoxolones as precursors has been noted for their efficiency in producing various fluorinated benzoic acids, including this compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds, suggesting that modifications at specific positions can enhance efficacy against various bacterial strains.

Antibacterial Studies

Research has demonstrated that derivatives of nitrophenyl compounds exhibit significant antibacterial activity against Gram-positive bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes. For example, compounds with a methoxy group at the 5-position showed comparable activity to established antibiotics like telithromycin .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | S. pneumoniae | 4.0 |

| Compound B | S. pyogenes | 6.25 |

| This compound | S. aureus | TBD |

The Minimum Inhibitory Concentration (MIC) values for this compound are still under investigation, but preliminary results suggest potential effectiveness against resistant strains.

Anticancer Activity

In addition to its antibacterial properties, there is growing interest in the anticancer potential of this compound. Studies involving structurally similar compounds have shown that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) at low concentrations .

The mechanism by which these compounds exert their effects often involves interference with cellular processes such as microtubule assembly and apoptosis pathways. For instance, compounds derived from similar structures have been shown to enhance caspase activity, indicating a potential for inducing programmed cell death in malignant cells .

Case Studies

Several case studies have documented the effects of structurally related compounds on bacterial and cancer cell lines:

- Case Study on Antibacterial Efficacy :

- A study evaluated various nitrophenyl derivatives against multiple bacterial strains, noting that specific substitutions led to enhanced antibacterial properties.

- Case Study on Anticancer Effects :

Propriétés

IUPAC Name |

2-fluoro-5-(4-formyl-3-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO5/c15-12-4-3-8(5-11(12)14(18)19)9-1-2-10(7-17)13(6-9)16(20)21/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSGANCKLNFQOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(=O)O)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301173475 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4-fluoro-4′-formyl-3′-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301173475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403483-64-6 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4-fluoro-4′-formyl-3′-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4-fluoro-4′-formyl-3′-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301173475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.